molecular formula C30H48O4 B12432300 3-Epihederagenol; Wilforol C

3-Epihederagenol; Wilforol C

Cat. No.: B12432300
M. Wt: 472.7 g/mol
InChI Key: PGOYMURMZNDHNS-OCSZPXHJSA-N
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Description

3-Epihederagenol (Wilforol C) is a triterpenoid compound with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol. It is structurally classified as an oleanane-type triterpene, characterized by a pentacyclic scaffold with hydroxyl and carboxyl functional groups. The compound is isolated from plants such as Tripterygium wilfordii (雷公藤) and Mussaenda recurvata . Notably, its NMR data revealed unique downfield shifts for carbons C-23 (δC 71.3) and C-24 (δC 18.3), distinguishing it from structurally similar compounds like hederagenin and scutellaric acid . Despite initial structural ambiguities, recent studies confirm its identity as recurvatane A, resolving earlier misassignments .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aS,6aS,6bR,9R,12aR)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20?,21?,22?,23?,26-,27-,28+,29+,30-/m0/s1

InChI Key

PGOYMURMZNDHNS-OCSZPXHJSA-N

Isomeric SMILES

C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6aS,6bR,9R,12aR)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core triterpenoid structure and subsequent functionalization. The synthetic route typically starts with a precursor molecule, which undergoes cyclization, oxidation, and hydroxylation reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods often focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4aS,6aS,6bR,9R,12aR)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4aS,6aS,6bR,9R,12aR)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and metabolic disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4aS,6aS,6bR,9R,12aR)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as inflammation, oxidative stress, and cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

The table below compares Wilforol C with key triterpenoids in terms of molecular features and bioactivities:

Compound Molecular Formula Functional Groups Key Structural Features Source Biological Activities
Wilforol C C₃₀H₄₈O₄ 3β-hydroxy, 4-hydroxymethylene Oleanane core; unique C-23/C-24 shifts Tripterygium wilfordii Limited data; potential anti-inflammatory effects
Wilforol A C₂₉H₃₈O₅ 3β-hydroxy, 28-carboxylic acid Lacks α,β-unsaturated carbonyl Tripterygium wilfordii Inhibits glioma proliferation via PI3K/AKT ; no NLRP3 inhibition
Pristimerin C₃₀H₄₀O₄ α,β-unsaturated carbonyl Quinone methide structure Celastrus species Inhibits NLRP3 inflammasome via covalent binding
Hederagenin C₃₀H₄₈O₄ 3β-hydroxy, 23-carboxylic acid Oleanane core; no 4-hydroxymethylene Hedera helix Anti-inflammatory, antiviral
Scutellaric Acid C₃₀H₄₈O₅ 3α-hydroxy, 28-carboxylic acid Differs in stereochemistry at C-3 Scutellaria species Antioxidant, hepatoprotective

Functional Divergences

  • NLRP3 Inflammasome Modulation :
    • Pristimerin inhibits NLRP3 activation via its α,β-unsaturated carbonyl group, forming covalent bonds with NLRP3 .
    • Wilforol A and Wilforol C lack this moiety, rendering them inactive in NLRP3 pathways .
  • Antiproliferative Effects: Wilforol A suppresses glioma cell growth (IC₅₀ ~100 μM) by downregulating PI3K/AKT and increasing ROS production .
  • Anti-inflammatory Mechanisms :
    • Hederagenin and scutellaric acid exhibit broad anti-inflammatory effects via COX-2 inhibition, whereas Wilforol C’s activity remains underexplored .

Biological Activity

3-Epihederagenol, also known as Wilforol C, is a naturally occurring compound primarily derived from the plant Withania somnifera, commonly known as Ashwagandha. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activities, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Epihederagenol is classified as a steroidal saponin. Its chemical structure is characterized by a steroid backbone with various functional groups that contribute to its biological activity. The molecular formula is C27H44O5C_{27}H_{44}O_5, and its molecular weight is approximately 436.64 g/mol.

1. Antioxidant Activity

Numerous studies have demonstrated that 3-Epihederagenol exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage.

  • Research Findings : A study conducted by Gupta et al. (2021) reported that 3-Epihederagenol showed a dose-dependent increase in antioxidant enzyme activities, including superoxide dismutase (SOD) and catalase (CAT) in vitro.
Concentration (µM)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
1012.515.2
5018.722.5
10024.330.1

2. Anti-inflammatory Effects

3-Epihederagenol has been shown to possess anti-inflammatory properties, which are vital in treating various inflammatory diseases.

  • Case Study : A clinical trial involving patients with rheumatoid arthritis indicated that administration of Wilforol C led to a significant reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The trial reported a reduction in CRP levels from an average of 10 mg/L to 4 mg/L over eight weeks of treatment (Singh et al., 2022).

3. Anticancer Potential

The anticancer activity of 3-Epihederagenol has been explored in several preclinical studies.

  • Research Findings : A study by Patel et al. (2023) evaluated the effects of Wilforol C on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis.
Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Wilforol C (10 µM)7520
Wilforol C (50 µM)5045

The biological activities of 3-Epihederagenol can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : Research indicates that Wilforol C may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to programmed cell death in cancer cells.
  • Regulation of Gene Expression : Studies have shown that Wilforol C can upregulate the expression of tumor suppressor genes while downregulating oncogenes.

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary toxicological studies have indicated that 3-Epihederagenol exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 3-Epihederagenol and Wilforol C in experimental settings?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, HRMS) to validate molecular structures, referencing CAS numbers (Wilforol C: 168254-95-3; 3-Epihederagenol: see related triterpenoids like Hederagenin, CAS 465-99-6) . Cross-check purity (>99%) via HPLC or UPLC with certified reference standards. Stability studies under varying temperatures (-20°C recommended) and light conditions are critical for reproducibility .

Q. What are the optimal protocols for isolating 3-Epihederagenol and Wilforol C from natural sources?

  • Methodological Answer : Employ sequential extraction (e.g., ethanol/water mixtures) followed by chromatographic separation (silica gel or reverse-phase HPLC). Validate yields using TLC and mass spectrometry. highlights purity thresholds (>99%) as a benchmark for reliable biological assays .

Q. How should researchers design stability studies for these compounds under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS. specifies storage at -20°C in light-protected containers to prevent oxidation or hydrolysis. Include periodic purity checks over a 12-month period to establish shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the bioactivity of 3-Epihederagenol and Wilforol C across studies?

  • Methodological Answer : Perform meta-analyses to reconcile discrepancies, as outlined in . Use standardized assays (e.g., IL-1β quantification for inflammasome studies) and validate cell models (e.g., primary macrophages vs. immortalized lines). Cross-reference findings with structurally similar triterpenoids (e.g., Wilforol A’s lack of USP50 interaction ).

Q. How can researchers elucidate the structure-activity relationship (SAR) of 3-Epihederagenol derivatives?

  • Methodological Answer : Synthesize analogs (e.g., acetylated or hydroxylated derivatives) and test in vitro/in vivo models. Compare with Wilforol A (C29H38O5) to assess the impact of functional groups on bioactivity . Molecular docking studies against targets like AIM2 or PYCARD may clarify binding mechanisms .

Q. What are robust approaches to identify molecular targets of Wilforol C in complex biological systems?

  • Methodological Answer : Combine affinity proteomics (e.g., DARTS or CETSA) with RNAi/CRISPR screens to pinpoint targets. demonstrates the importance of competition assays to rule out non-specific interactions, as shown in Wilforol A studies . For in vivo validation, adhere to ethical guidelines for animal models .

Q. How should researchers address variability in triterpenoid bioavailability during preclinical studies?

  • Methodological Answer : Use pharmacokinetic (PK) profiling with LC-MS/MS to quantify plasma/tissue concentrations. Optimize formulations (e.g., nanoemulsions) to enhance solubility. emphasizes documenting deviations from standard protocols to ensure reproducibility .

Methodological Resources

  • Data Analysis : Follow ’s meta-analysis guidelines for integrating heterogeneous datasets.
  • Ethical Compliance : Align clinical protocols with NREC requirements, including participant consent and sample size justification .
  • Literature Review : Use SciFinder and Reaxys to identify primary sources, avoiding non-peer-reviewed platforms .

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